2-hydroxy-5-methyl-1H-pyridin-4-one
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Overview
Description
2-Hydroxy-5-methyl-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO2. It is a derivative of pyridinone, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 5-position. This compound is known for its versatile applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methyl-1H-pyridin-4-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . This method ensures the formation of the desired compound with high yield and purity. Another approach involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key to industrial synthesis is maintaining consistent reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxy-5-methyl-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of metal ions necessary for various biological processes, thereby exerting its effects. The compound targets metal-dependent enzymes and pathways, leading to its therapeutic potential in treating metal overload disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-5-methyl-1H-pyridin-4-one include:
- 2-Hydroxy-5-methylpyridine
- 5-Hydroxy-2-methylpyridin-4-one
- 4-Hydroxy-2-methylpyridin-5-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methyl groups at specific positions enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-hydroxy-5-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGZUGIZALMLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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